Cas no 2127056-20-4 (1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride)

1-Methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride is a high-purity chemical compound with applications in pharmaceutical research and organic synthesis. Its piperidine-carboxylic acid core, functionalized with a methylpyrazole moiety, offers versatile reactivity for derivatization and scaffold modification. The dihydrochloride salt form enhances solubility and stability, facilitating handling in aqueous systems. This compound is particularly valuable as a building block in medicinal chemistry, where its structural features may contribute to the development of bioactive molecules targeting central nervous system (CNS) or enzyme modulation. Rigorous quality control ensures batch-to-batch consistency, making it suitable for exploratory studies and lead optimization. Its well-defined molecular architecture supports precise structure-activity relationship (SAR) investigations.
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride structure
2127056-20-4 structure
商品名:1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride
CAS番号:2127056-20-4
MF:C11H19Cl2N3O2
メガワット:296.193460702896
MDL:MFCD31667592
CID:5222795
PubChem ID:137832751

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride 化学的及び物理的性質

名前と識別子

    • 1-Methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid;dihydrochloride
    • 1-methyl-3-(1-methyl-1h-pyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride
    • Z2689473714
    • 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride
    • MDL: MFCD31667592
    • インチ: 1S/C11H17N3O2.2ClH/c1-13-4-3-9(11(15)16)10(7-13)8-5-12-14(2)6-8;;/h5-6,9-10H,3-4,7H2,1-2H3,(H,15,16);2*1H
    • InChIKey: QUQHFLCTWLEBJY-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.OC(C1CCN(C)CC1C1C=NN(C)C=1)=O

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 272
  • トポロジー分子極性表面積: 58.4

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-322844-2.5g
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride
2127056-20-4 95.0%
2.5g
$2856.0 2025-03-19
Enamine
EN300-322844-0.05g
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride
2127056-20-4 95.0%
0.05g
$338.0 2025-03-19
Enamine
EN300-322844-0.1g
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride
2127056-20-4 95.0%
0.1g
$505.0 2025-03-19
Enamine
EN300-322844-10.0g
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride
2127056-20-4 95.0%
10.0g
$6266.0 2025-03-19
Enamine
EN300-322844-10g
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride
2127056-20-4 95%
10g
$6266.0 2023-09-04
1PlusChem
1P028S58-100mg
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylicaciddihydrochloride
2127056-20-4 95%
100mg
$686.00 2023-12-19
Aaron
AR028SDK-1g
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylicaciddihydrochloride
2127056-20-4 95%
1g
$2030.00 2025-03-12
Aaron
AR028SDK-250mg
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylicaciddihydrochloride
2127056-20-4 95%
250mg
$1017.00 2025-02-16
1PlusChem
1P028S58-1g
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylicaciddihydrochloride
2127056-20-4 95%
1g
$1864.00 2023-12-19
1PlusChem
1P028S58-50mg
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylicaciddihydrochloride
2127056-20-4 95%
50mg
$480.00 2023-12-19

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride 関連文献

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid dihydrochlorideに関する追加情報

1-Methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride: A Comprehensive Overview

The compound with CAS No 2127056-20-4, known as 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride, is a highly specialized chemical entity with significant potential in the field of pharmacology and drug development. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.

1-Methyl-piperidine derivatives have long been recognized for their versatility in medicinal chemistry, often serving as scaffolds for the development of bioactive molecules. The presence of the pyrazole ring in this compound adds another layer of complexity and functionality, enhancing its potential for interactions with biological targets. Recent studies have highlighted the importance of such heterocyclic systems in modulating enzyme activity and receptor binding, which are critical aspects in drug design.

The dihydrochloride salt form of this compound is particularly advantageous for pharmaceutical applications, as it ensures stability and solubility, which are essential for formulation and delivery. Researchers have explored the synthesis routes for this compound, focusing on optimizing reaction conditions to achieve high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic processes have been employed, demonstrating the commitment to improving synthetic efficiency.

From a pharmacological perspective, 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride has shown remarkable activity in preclinical models, particularly in areas such as neurology and oncology. Its ability to modulate key signaling pathways has positioned it as a potential candidate for treating conditions like Alzheimer's disease and various cancers. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of its therapeutic potential.

The structural integrity of this compound is further enhanced by the methyl substituents, which not only contribute to its stability but also influence its pharmacokinetic profile. Studies on its absorption, distribution, metabolism, and excretion (ADME) properties have provided valuable insights into its suitability as an oral or parenteral drug delivery candidate. These findings underscore the importance of thorough preclinical evaluations in advancing drug candidates to clinical trials.

In terms of biological activity, this compound has demonstrated selectivity towards specific targets, reducing off-target effects that are often associated with broad-spectrum agents. This selectivity is attributed to the precise arrangement of functional groups within its molecular structure, which allows for tailored interactions with biological systems. Ongoing research is focused on refining its bioavailability and minimizing adverse effects, ensuring that it meets the stringent requirements of regulatory agencies.

The integration of computational chemistry tools has played a pivotal role in understanding the molecular dynamics of 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride. Molecular docking studies and quantum mechanical calculations have provided detailed insights into its binding modes and energetics, facilitating rational drug design strategies. Such approaches are increasingly being adopted to accelerate discovery processes while reducing costs associated with traditional trial-and-error methods.

Moreover, the environmental impact of synthesizing this compound has become a focal point in sustainable chemistry initiatives. Researchers are exploring greener synthesis pathways that minimize waste generation and reduce reliance on hazardous reagents. This shift towards eco-friendly practices aligns with global efforts to promote sustainability while maintaining high standards of chemical innovation.

In conclusion, 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride represents a cutting-edge advancement in medicinal chemistry, offering immense potential for therapeutic applications across multiple disease areas. Its unique structural features, coupled with advancements in synthetic methodologies and pharmacological evaluations, position it as a promising candidate for future drug development pipelines.

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